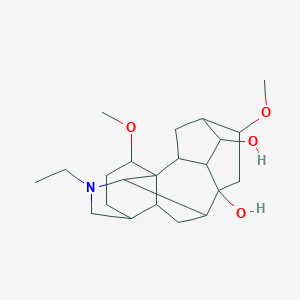
Aconosine
描述
This compound is known for its potent pharmacological properties, including its ability to enhance cardiac function, inhibit tumor growth, reduce inflammation, and provide analgesic effects . it is also notorious for its toxic properties, making it a compound of significant interest in both medicinal and toxicological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aconosine involves several steps, starting from the extraction of precursor compounds from Aconitum plants. The primary synthetic route includes the amination of tetracyclic or pentacyclic diterpenoids . The reaction conditions typically involve the use of organic solvents such as chloroform or diethyl ether, and the process may include steps like acetylation and benzoylation to modify the functional groups .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound and its derivatives in larger quantities. Techniques such as biotransformation using microbial cultures and chemical synthesis using advanced catalysts are being explored .
化学反应分析
Types of Reactions
Aconosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Aconosine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of diterpene alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound in various biological assays.
Industry: Used in the development of pharmaceuticals and as a reference compound in toxicological studies.
作用机制
The mechanism of action of aconosine involves its interaction with various molecular targets and pathways. It primarily exerts its effects by modulating ion channels and receptors in the nervous system. For example, this compound can bind to sodium channels, leading to altered neuronal excitability and pain perception . Additionally, it can interact with various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .
相似化合物的比较
Aconosine is part of a larger group of diterpene alkaloids, which include compounds like aconitine, mesaconitine, and hypaconitine . Compared to these similar compounds, this compound is unique in its specific structural features and its potent pharmacological effects. For instance, aconitine is known for its strong cardiotoxic effects, while this compound has a more balanced profile of therapeutic and toxic effects .
List of Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Guan-fu base A
- Bulleyaconitine A
属性
IUPAC Name |
11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQRRVEIUTMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959626 | |
| Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38839-95-1 | |
| Record name | Aconosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)





